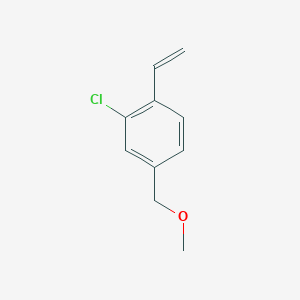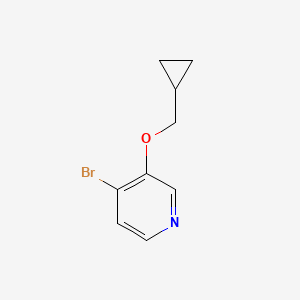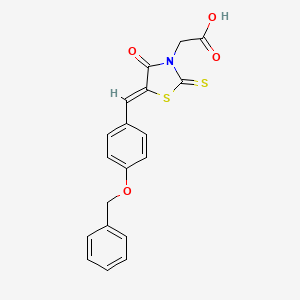
Adamantane-1,3,5,7-tetrol
Descripción general
Descripción
Adamantane-1,3,5,7-tetrol is a derivative of adamantane . It is an impurity of Vildagliptin, an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs .
Synthesis Analysis
Several new nitro-substituted adamantane compounds based on this compound were synthesized . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
This compound contains total 32 bond(s); 16 non-H bond(s), 4 six-membered ring(s), 3 eight-membered ring(s), 4 hydroxyl group(s), and 4 tertiary alcohol(s) .
Chemical Reactions Analysis
The activation of the four tertiary carbon atoms succeeds via an initial bromination to yield 1,3,5,7-tetrabromoadamantane (1) as a colorless crystalline solid in the presence of aluminum bromide .
Aplicaciones Científicas De Investigación
Synthesis and Properties
Adamantane-1,3,5,7-tetrol serves as a foundational compound in the synthesis of various derivatives with diverse applications. For instance, its transformation into nitro-substituted compounds has been explored, with these derivatives showing potential as high-energy dense oxidizers (HEDOs) for energetic materials (Klapötke, Krumm, & Widera, 2018).
Multivalent Scaffolds
This compound is instrumental in creating multivalent scaffolds, particularly in the field of biochemistry and molecular engineering. These scaffolds can be used for studying ligand-receptor interactions, a crucial aspect in drug discovery and development (Maison, Frangioni, & Pannier, 2004).
Atomic Force Microscopy (AFM) Applications
The compound is utilized in the synthesis of nanoscale adamantanes designed for AFM applications. These molecules, due to their tetrahedral shape and sulfur-containing moieties, are ideal for binding to gold-coated AFM tips, thus enhancing the precision and reliability of AFM measurements (Li et al., 2003).
Porous Materials and Catalysis
Functionalized derivatives of this compound have been used to create porous materials and nanomaterials, including those used in heterogeneous catalysis. These materials demonstrate unique performances in gas separation, energy conversion, and other applications (Nasrallah & Hierso, 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Adamantane-1,3,5,7-tetrol is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their potential applications in various fields, including the development of new explosives and drug delivery systems .
Mode of Action
It’s known that several new nitro substituted adamantane compounds based on this compound have been synthesized . These compounds exhibit properties similar to those obtained for standard high explosives like RDX .
Biochemical Pathways
It’s worth noting that adamantane derivatives, especially polynitroadamantanes, are recognized as promising explosives and propellants with a high degree of thermal stability .
Pharmacokinetics
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems , suggesting that it may have favorable ADME properties.
Result of Action
The synthesis of several new nitro substituted adamantane compounds based on this compound has been reported . These compounds exhibit properties similar to those obtained for standard high explosives like RDX .
Action Environment
In addition to the high energy content and crystal density, they should exhibit good stability, environmental compatibility, and low sensitivity to external stimuli .
Propiedades
IUPAC Name |
adamantane-1,3,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h11-14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNSSYGNSROKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306925 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16104-28-2 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16104-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

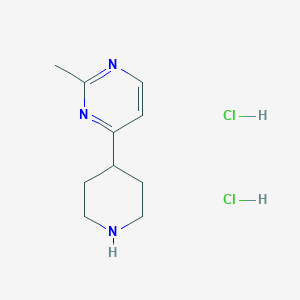
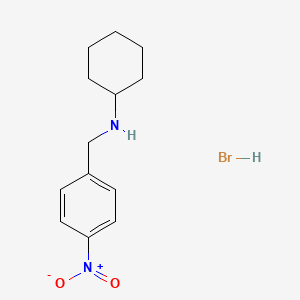
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
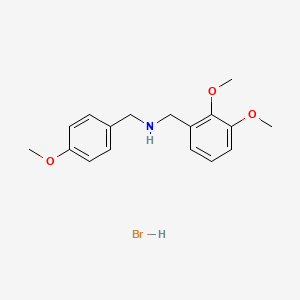
![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)
amine hydrobromide](/img/structure/B3107488.png)
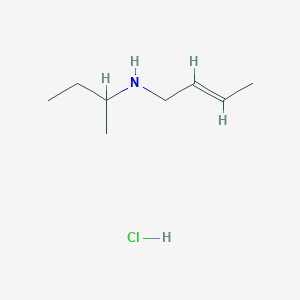
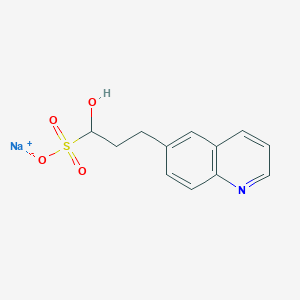
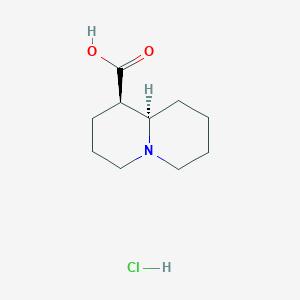
![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)

